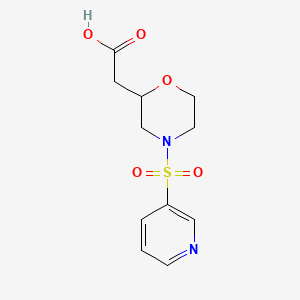![molecular formula C13H14ClNO4S B7580105 2-[4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7580105.png)
2-[4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid, also known as CTMP, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. CTMP is a potent inhibitor of protein kinase B (PKB/Akt), a key signaling molecule that plays a critical role in cell survival, proliferation, and metabolism. The inhibition of Akt by CTMP has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising therapeutic agent for the treatment of various types of cancer.
作用机制
2-[4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid exerts its anti-cancer effects by inhibiting the activity of Akt, a key signaling molecule that is overexpressed in many types of cancer. Akt plays a critical role in cell survival, proliferation, and metabolism, and its dysregulation has been implicated in the development and progression of cancer. By inhibiting Akt, this compound induces apoptosis in cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, this compound has also been shown to inhibit cell migration and invasion, two key processes involved in cancer metastasis. This compound has also been shown to inhibit the expression of various genes involved in cell cycle progression and DNA repair, further contributing to its anti-cancer effects.
实验室实验的优点和局限性
One of the main advantages of 2-[4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid is its specificity for Akt, which reduces the risk of off-target effects and toxicity. This compound also has good pharmacokinetic properties, with a half-life of approximately 2 hours in vivo. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the development of 2-[4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid as a therapeutic agent. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the development of novel formulations of this compound that improve its solubility and bioavailability. Finally, there is also potential for the development of combination therapies that use this compound in conjunction with other anti-cancer agents to enhance its efficacy.
合成方法
The synthesis of 2-[4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the preparation of 5-chlorothiophene-2-carboxylic acid, which is then reacted with morpholine to form 2-(morpholin-2-yl)thiophene-5-carboxylic acid. The final step involves the coupling of this intermediate with (E)-3-(4-bromophenyl)prop-2-enoyl chloride to form the final product, this compound.
科学研究应用
2-[4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and inducing apoptosis in various types of cancer cells, including breast, lung, prostate, and pancreatic cancer. In addition to its anti-cancer properties, this compound has also been shown to have potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders.
属性
IUPAC Name |
2-[4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c14-11-3-1-10(20-11)2-4-12(16)15-5-6-19-9(8-15)7-13(17)18/h1-4,9H,5-8H2,(H,17,18)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOVLEJQELMRIJ-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C=CC2=CC=C(S2)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)/C=C/C2=CC=C(S2)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid](/img/structure/B7580023.png)
![2-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580029.png)

![2-[4-[(5-Methylfuran-2-yl)methyl]morpholin-2-yl]acetic acid](/img/structure/B7580055.png)
![2-[2-[(2-Thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580064.png)
![2-[2-[(2-Ethyl-5-methylpyrazole-3-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580074.png)
![[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7580077.png)
![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580081.png)
![2-[2-[(4-Ethylbenzoyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580088.png)
![2-(aminomethyl)-N-methyl-N-[2-(2-methylphenoxy)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7580089.png)
![2-[4-(4-Bromo-1-ethylpyrrole-2-carbonyl)thiomorpholin-3-yl]acetic acid](/img/structure/B7580100.png)

![5-Chloro-1-[(1-methylindazol-3-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7580124.png)
